4-Hydroxy biphenyl-d5

Isotopic Purity Mass Spectrometry Internal Standard

4-Hydroxy biphenyl-d5 is a deuterium-labeled derivative of 4-hydroxybiphenyl (4-phenylphenol), where five hydrogen atoms on the biphenyl rings are replaced with deuterium. The compound serves as a stable isotope-labeled internal standard (SIL-IS) to correct for analytical variability in quantitative liquid chromatography-mass spectrometry (LC-MS) applications.

Molecular Formula C12H10O
Molecular Weight 175.24 g/mol
Cat. No. B12398755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy biphenyl-d5
Molecular FormulaC12H10O
Molecular Weight175.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D
InChIKeyYXVFYQXJAXKLAK-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Biphenyl-d5: Deuterated Phenol for Precise LC-MS Quantification


4-Hydroxy biphenyl-d5 is a deuterium-labeled derivative of 4-hydroxybiphenyl (4-phenylphenol), where five hydrogen atoms on the biphenyl rings are replaced with deuterium . The compound serves as a stable isotope-labeled internal standard (SIL-IS) to correct for analytical variability in quantitative liquid chromatography-mass spectrometry (LC-MS) applications . Its fundamental utility stems from the predictable isotopic mass difference relative to the unlabeled analyte, which allows for precise discrimination in mass spectrometry while preserving near-identical chemical and physical behavior in the analytical system .

Why Unlabeled 4-Hydroxybiphenyl Cannot Substitute for the d5 Analog in Quantitative Workflows


Substituting unlabeled 4-hydroxybiphenyl for the d5-labeled form in an analytical workflow defeats the core principle of isotope dilution mass spectrometry. While both compounds share identical chemical reactivity, the unlabeled analyte cannot function as an internal standard because it is indistinguishable from the target compound already present in the sample. The d5-labeled version provides the requisite mass offset (Δm/z ≥ 5) necessary for the mass spectrometer to separate and quantify the internal standard signal from the endogenous analyte signal . This isotopic differentiation is non-negotiable for achieving accurate, matrix-corrected quantification in complex biological or environmental matrices .

Quantitative Differentiation of 4-Hydroxy Biphenyl-d5 Against Key Analytical Comparators


Isotopic Enrichment: Specified Purity of 4-Hydroxy Biphenyl-d5 Enables Reliable MS Differentiation

4-Hydroxy biphenyl-d5 is supplied with a specified isotopic purity, typically ≥98%, which ensures a robust and predictable mass offset from the unlabeled 4-hydroxybiphenyl (d0) analyte . In contrast, the d9-labeled analog (4-Hydroxybiphenyl-d9) offers a larger mass difference (+9 Da) but its commercial availability may differ, and the specified purity for the d9 variant is similarly >98% . The d5 label provides a sufficient mass shift (≥5 Da) to avoid isotopic overlap in most LC-MS applications while maintaining cost-effectiveness and availability.

Isotopic Purity Mass Spectrometry Internal Standard

Molecular Weight Offset: 4-Hydroxy Biphenyl-d5 Provides a Quantifiable +5 Da Shift for MS Discrimination

The incorporation of five deuterium atoms increases the molecular weight of 4-Hydroxy biphenyl-d5 to approximately 175.24 g/mol, a quantifiable +5.03 Da shift from the unlabeled 4-hydroxybiphenyl (d0) which has a molecular weight of 170.21 g/mol . This is a deliberate design choice; it provides a sufficient mass difference for clear resolution in single quadrupole and triple quadrupole mass spectrometers, while a d9-labeled analog (179.26 g/mol) offers an even larger +9.05 Da shift .

Molecular Weight Isotopic Labeling LC-MS

Chromatographic Co-Elution: d5-Label Exhibits Near-Identical Retention to d0 for Reliable Matrix Correction

Deuterium labeling can sometimes cause a small reverse-phase chromatographic isotope effect, leading to a slight shift in retention time between the labeled and unlabeled compound. However, with d5-labeling of a relatively large, non-polar molecule like 4-hydroxybiphenyl, this shift is typically negligible and does not preclude effective co-elution for matrix effect correction in reversed-phase LC . This is a key advantage over non-isotopic structural analogs, which may exhibit significantly different chromatographic behavior and thus fail to properly correct for matrix-induced ion suppression or enhancement .

Chromatography Isotope Effect Matrix Effect

Matrix Effect Compensation: SIL-IS Gold Standard Applies to 4-Hydroxy Biphenyl-d5 for Accurate Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) like 4-hydroxy biphenyl-d5 is the recognized 'gold standard' for compensating for variable matrix effects in LC-MS/MS analysis . Studies have demonstrated that SIL-IS addition can correct for matrix-induced ion suppression or enhancement, significantly improving both the trueness and precision of analytical methods, especially when matrix-matched calibration is not feasible . This is a direct, class-level advantage over the use of non-labeled structural analogs, which do not perfectly mimic the analyte's ionization behavior in the presence of complex sample matrices.

Matrix Effect Ion Suppression Method Validation

Regulatory Traceability: 4-Hydroxy Biphenyl-d5 Aligns with Pharmacopeial and Quality Control Standards

4-Hydroxy biphenyl-d5 is marketed as a fully characterized reference standard that is compliant with regulatory guidelines and can serve as a traceable standard for analytical method development and quality control (QC) applications against pharmacopeial standards such as USP or EP . This is a key differentiator from generic, unlabeled 4-hydroxybiphenyl which, while available as a certified reference material (e.g., TraceCERT®), lacks the isotopic label required for use as an internal standard in complex sample quantification . The d5-labeled form bridges the gap between traceability and isotopic differentiation for QC workflows.

Regulatory Compliance Traceability Pharmacopeia

Optimal Application Scenarios for 4-Hydroxy Biphenyl-d5 Based on Evidence of Differentiation


Quantitative Bioanalysis of Biphenyl Metabolites in Pharmacokinetic Studies

The primary use case for 4-hydroxy biphenyl-d5 is as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for quantifying 4-hydroxybiphenyl (a key metabolite of biphenyl) in plasma or urine from pharmacokinetic and toxicokinetic studies. The +5 Da mass shift and high isotopic purity ensure precise and accurate quantification free from interference by the endogenous analyte or complex biological matrices .

Environmental Monitoring of Biphenyl Residues in Water and Soil

For environmental fate studies or regulatory compliance monitoring of biphenyl fungicide residues, 4-hydroxy biphenyl-d5 enables the implementation of isotope dilution methods. Its use corrects for sample preparation losses and variable matrix effects during LC-MS/MS analysis of soil, sediment, and water extracts, thereby meeting the data quality objectives for EPA methods requiring isotope dilution or internal standard quantification .

Pharmaceutical Impurity Profiling and Quality Control (QC) Method Validation

In pharmaceutical development, 4-hydroxy biphenyl-d5 is employed as a reference standard for validating analytical methods used to monitor 4-hydroxybiphenyl as a potential process impurity or degradation product. Its traceability to pharmacopeial standards like USP or EP supports method validation (AMV) and routine QC testing in GMP environments, ensuring the accuracy and precision of impurity assays .

Mechanistic Metabolism Studies Using Stable Isotope Tracing

Researchers can utilize 4-hydroxy biphenyl-d5 as a tracer in in vitro metabolism studies to distinguish newly formed 4-hydroxybiphenyl from pre-existing pools. The deuterium label allows for precise tracking of the compound's metabolic fate, such as its conjugation to glucuronide or sulfate metabolites, by using LC-MS to differentiate the labeled species from endogenous analogs .

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